Ulimorelin hydrochloride

Descripción general

Descripción

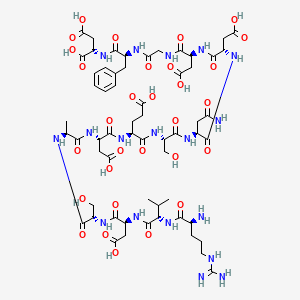

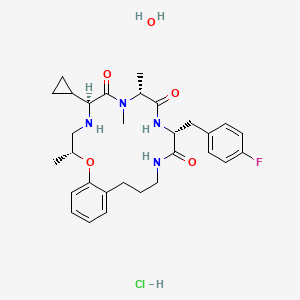

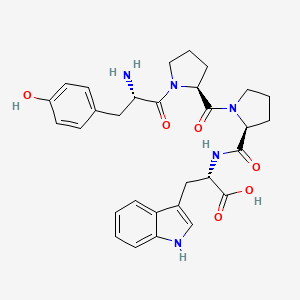

Ulimorelin hydrochloride, also known as TZP-101, is a novel small molecule ghrelin agonist . It has a modified cyclic peptide structure and acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a) . It is being developed by Tranzyme Pharma as a first-in-class treatment for both Postoperative ileus (POI) and diabetic gastroparesis , which are serious medical conditions where the motility of the GI tract is severely impaired .

Molecular Structure Analysis

The molecular formula of Ulimorelin hydrochloride is C30H39FN4O4 . The molar mass is 538.664 g·mol−1 . The IUPAC name is (7R,10R,13S,16R)-13-cyclopropyl-7-(4-fluorobenzyl)-10,11,16-trimethyl-17-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-6,9,12-trione .Physical And Chemical Properties Analysis

The average weight of Ulimorelin hydrochloride is 593.14 and the monoisotopic weight is 592.2827763 . The chemical formula is C30H42ClFN4O5 . The water solubility is 0.00834 mg/mL . The logP values are 2.86 (ALOGPS) and 3.19 (Chemaxon) . The pKa values are 11.14 (Strongest Acidic) and 6.27 (Strongest Basic) .Aplicaciones Científicas De Investigación

Vascular Actions of Ulimorelin : Ulimorelin, also known as TZP101, is noted for its ability to stimulate intestinal motility and reduce blood pressure in both rodents and humans. It relaxes arteries constricted by phenylephrine but not by other agents like U46619, ET-1, or 60mM [K(+)]. This suggests its vasorelaxation properties are due to competitive antagonist action at α1-adrenoceptors, independent of the ghrelin receptor (Broad et al., 2015).

Gastric Emptying and Colonic Transit in Humans : In studies on humans, ulimorelin was found effective in animal models of gastroparesis and delayed transit. However, it did not show significant success in clinical trials for postoperative ileus (POI), a condition in which colonic motility is the last to recover. This study aimed to evaluate drug dosing and regional differences in drug activity between the stomach and colon (James et al., 2020).

Postoperative Gastrointestinal Motility : Ulimorelin was investigated for its efficacy and safety in accelerating gastrointestinal recovery following partial bowel resection. Despite being well-tolerated, ulimorelin did not significantly reduce the duration of postoperative ileus compared to placebo in two phase 3 trials (Shaw et al., 2013).

Enhanced Defecation : Ulimorelin's effect on enhancing defecation was studied, noting an increase in bowel movements as a side effect during treatment for gastroparesis. The investigation focused on its site of action (Pustovit et al., 2014).

Acceleration of GI Recovery Post-Surgery : A study analyzed the acceleration of gastrointestinal recovery by ulimorelin following partial colectomy. It aimed to identify predictors of GI motility recovery and assess whether ulimorelin's effects are influenced by these factors (Bochicchio et al., 2011).

Enteral Feeding Intolerance : Ulimorelin was compared with metoclopramide in treating enteral feeding intolerance in critically ill patients. The study found no significant difference between ulimorelin and metoclopramide in various endpoints like daily protein prescription, gastric emptying, incidence of recurrent EFI, vomiting, regurgitation, aspiration, and pulmonary infection (Heyland et al., 2019).

Development from Hit to Clinic : A study detailing the discovery and optimization of ulimorelin (TZP-101) through high-throughput screening and extensive SAR, leading to its progression to phase III clinical trials for the treatment of postoperative ileus (Hoveyda et al., 2011).

Comparative Study with Metoclopramide : Another study comparing ulimorelin with metoclopramide in treating EFI in ICU patients, again finding no significant differences between the two in terms of efficacy or safety (Heyland et al., 2019).

Propiedades

IUPAC Name |

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIXEQBDJMFCMN-DHHNQDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241766 | |

| Record name | Ulimorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ulimorelin hydrochloride | |

CAS RN |

951326-02-6 | |

| Record name | Ulimorelin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951326026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulimorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIMORELIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662MCS79XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)

![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)

![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)